2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with (((1-phenylethyl)amino)sulfonyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfoxides or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.
Scientific Research Applications
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate involves the interaction with specific molecular targets in cells. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The sulfonyl group enhances the compound’s reactivity and stability, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl phenyl sulfone: Similar in structure but lacks the carbamate group.
2-Chloroethyl sulfonyl benzene: Similar in structure but lacks the amino group.
2-Chloroethylphenylsulfone: Similar in structure but lacks the carbamate and amino groups.
Uniqueness
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate is unique due to the presence of both the carbamate and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
116943-54-5 |
---|---|
Molecular Formula |
C11H15ClN2O4S |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
2-chloroethyl N-(1-phenylethylsulfamoyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-9(10-5-3-2-4-6-10)13-19(16,17)14-11(15)18-8-7-12/h2-6,9,13H,7-8H2,1H3,(H,14,15) |
InChI Key |
KGLTWBYGXAFDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.